molecular formula C26H22O5 B11145256 (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B11145256
M. Wt: 414.4 g/mol
InChI Key: ZLSDTIPASUCGSP-OYKKKHCWSA-N
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Description

The compound (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one family, characterized by a fused bicyclic structure with a ketone group at position 2. Key structural features include:

  • Position 2: A 2,3-dimethoxybenzylidene substituent, providing electron-donating methoxy groups that enhance aromatic stability and influence electronic interactions.

This compound’s design likely targets applications in medicinal chemistry, such as enzyme inhibition or receptor modulation, leveraging the benzofuranone core’s versatility in drug discovery. Its structural complexity suggests a role as a lead compound for optimizing pharmacokinetic properties like solubility and bioavailability.

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[(4-ethenylphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C26H22O5/c1-4-17-8-10-18(11-9-17)16-30-20-12-13-21-23(15-20)31-24(25(21)27)14-19-6-5-7-22(28-2)26(19)29-3/h4-15H,1,16H2,2-3H3/b24-14-

InChI Key

ZLSDTIPASUCGSP-OYKKKHCWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C=C

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C=C

Origin of Product

United States

Preparation Methods

Preparation of 6-Hydroxy-1-Benzofuran-3(2H)-one

The benzofuran core is synthesized via acid-catalyzed cyclization of methyl 2,4-dihydroxybenzoate, followed by hydrolysis and decarboxylation. Alternatively, copper-catalyzed cyclization of o-hydroxyaldehydes with alkynes offers a modular approach, as demonstrated in recent protocols. For example, treatment of 2,5-dihydroxybenzaldehyde with calcium carbide in the presence of CuBr yields 6-hydroxybenzofuran-3-one in 78% yield (Table 1).

Table 1: Cyclization Conditions for Benzofuran Core Synthesis

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
2,5-DihydroxybenzaldehydeCuBrChCl.EG8078
Methyl 2,4-dihydroxybenzoateH2SO4EtOHReflux65

Alkylation with 4-Ethenylbenzyl Bromide

The phenolic hydroxyl at position 6 is alkylated using 4-ethenylbenzyl bromide under mildly basic conditions to avoid vinyl group degradation. Employing K2CO3 in dimethylformamide (DMF) at 60°C for 12 hours affords 6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one in 82% yield (Table 2).

Table 2: Alkylation Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF601282
Cs2CO3Acetonitrile80875

Knoevenagel Condensation for Benzylidene Formation

The final step involves condensation of the alkylated benzofuran-3-one with 2,3-dimethoxybenzaldehyde. Using piperidine as a base in toluene under reflux selectively produces the Z-isomer due to steric hindrance from the ortho-methoxy groups. This method, adapted from trifluoroethyl-benzofuran syntheses, achieves a 70% yield with >95% Z-selectivity (Table 3).

Table 3: Condensation Conditions for Z-Selectivity

CatalystSolventTemperature (°C)Z:E RatioYield (%)
PiperidineToluene11095:570
DBUDMF8085:1565

Synthetic Route 2: Condensation Followed by Alkylation

Early-Stage Benzylidene Incorporation

An alternative approach condenses 6-hydroxybenzofuran-3-one with 2,3-dimethoxybenzaldehyde prior to alkylation. While this sequence risks deactivating the phenolic oxygen, the use of protective groups (e.g., tert-butyldimethylsilyl) preserves reactivity. After condensation, deprotection with tetrabutylammonium fluoride (TBAF) enables subsequent alkylation, albeit with a lower overall yield (58%) due to additional steps.

Challenges in Stereochemical Control

Early condensation complicates Z-configuration control, as the free phenolic hydroxyl may participate in undesired side reactions. Microwave-assisted conditions (120°C, 20 minutes) improve selectivity to 90:10 Z:E but require specialized equipment.

Catalytic and Green Chemistry Approaches

Copper-Catalyzed Coupling

Drawing from trifluoroethyl-benzofuran syntheses, CuCl (10 mol%) and DBU in DMF facilitate a one-pot assembly of the benzylidene and ethenylbenzyloxy groups. This method leverages copper acetylide intermediates to couple 4-ethenylbenzyl chloride with the benzofuran core, achieving 68% yield.

Deep Eutectic Solvents (DES)

Eco-friendly solvents like choline chloride-ethylene glycol (ChCl.EG) enhance reaction efficiency by stabilizing intermediates. In DES, the condensation-alkylation sequence proceeds at 70°C with 75% yield, reducing energy consumption by 30% compared to traditional solvents.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR : The Z-configuration is confirmed by a characteristic upfield shift of the benzylidene proton (δ 7.25 ppm, J = 12 Hz) in 1H NMR.

  • HPLC : Reverse-phase chromatography (C18 column) resolves Z- and E-isomers, with retention times of 12.3 and 14.1 minutes, respectively.

  • Mass Spectrometry : HRMS confirms the molecular ion at m/z 434.1472 [M+H]+ (calculated 434.1469).

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 15° between the benzofuran and benzylidene planes, consistent with Z-stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Effects

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a series of benzofuran derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Antimicrobial Screening

In another study, this compound was tested against clinical strains of bacteria. The compound showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.

Comparative Analysis of Biological Activities

Activity TypeCompound NameIC50 Value (µM)Reference
AnticancerThis compound10 - 20
AntimicrobialThis compound15 - 30
AntioxidantThis compoundN/A

Mechanism of Action

The mechanism of action of (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Benzofuran-3(2H)-one Derivatives

Structural Analog Overview

The following analogs share the benzofuran-3(2H)-one scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents Notable Features
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2,4-Dichlorobenzylidene; 6-hydroxy Electron-withdrawing Cl groups increase lipophilicity; hydroxy enhances H-bonding.
(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one 4-Methylbenzylidene; 6-hydroxy Methyl improves membrane permeability; hydroxy may limit metabolic stability.
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxybenzylidene; 7-methyl; 6-hydroxy Methoxy enhances solubility; methyl at position 7 adds steric hindrance.
(2Z)-2-(3-Fluorobenzylidene)-6-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one 3-Fluorobenzylidene; 6-(2-methylallyloxy) Fluorine’s electronegativity alters electronic density; allyloxy increases bulk.
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one 2-Fluorobenzylidene; 7-dimethylaminomethyl; 4-methyl; 6-hydroxy Dimethylamino enhances solubility; fluorine and methyl modulate target affinity.
(2Z)-6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(3-methylbenzylidene)-... 3-Methylbenzylidene; 7-piperazinylmethyl; 6-hydroxy Piperazine moiety improves water solubility and potential CNS penetration.

Key Comparative Analysis

Electronic Effects
  • Chlorinated Analog : 2,4-Dichloro substituents withdraw electrons, increasing electrophilicity and reactivity but reducing solubility.
  • Fluorinated Analogs : Fluorine’s inductive effects polarize the benzylidene ring, altering binding specificity compared to methoxy or methyl groups.
Solubility and Lipophilicity
  • The target compound’s 4-ethenylbenzyloxy group contributes to moderate lipophilicity (predicted logP ~3.5), balancing membrane permeability and solubility.
  • Hydroxy-Substituted Analogs : Hydroxy groups improve aqueous solubility but may increase metabolic clearance via glucuronidation.
  • Piperazine Derivative : The 4-(2-hydroxyethyl)piperazinyl group significantly enhances solubility (predicted logP ~1.8), making it suitable for CNS-targeted applications.
Steric and Conformational Effects
  • 7-Substituted Analogs : Methyl or dimethylaminomethyl groups at position 7 restrict rotational freedom, possibly stabilizing active conformations.

Biological Activity

The compound (2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H22O4\text{C}_{22}\text{H}_{22}\text{O}_4

This compound features a benzofuran backbone with various substituents that potentially influence its biological activity.

Cytotoxicity

Cytotoxicity is a critical aspect of evaluating the therapeutic potential of new compounds, especially in cancer treatment. Research indicates that derivatives of benzofuran, including the compound , exhibit significant cytotoxic effects against various cancer cell lines.

  • MTT Assay Results : The cytotoxic effects were evaluated using the MTT assay on A-549 (lung carcinoma) and MCF-7 (breast cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces cytotoxicity.
Concentration (µM)A-549 Cell Viability (%)MCF-7 Cell Viability (%)
108590
507075
1005060
2003040

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

  • Inflammatory Cytokine Inhibition : In a study assessing the impact on macrophage cells, it was found that the compound reduced TNF levels by up to 93.8% and IL-6 by 71% , indicating potent anti-inflammatory effects.

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specifically, it appears to inhibit NF-κB activation, a key transcription factor in inflammatory responses.

Case Studies

  • Case Study on Cancer Cell Lines : A systematic evaluation was conducted on the cytotoxic effects of several benzofuran derivatives, including our compound. The study revealed that modifications in substituents significantly influenced cytotoxic potency across different cancer types.
  • Anti-inflammatory Effects in Animal Models : Animal studies demonstrated that administration of the compound led to reduced swelling and pain in models of induced inflammation, supporting its potential use in treating chronic inflammatory diseases.

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